2-Methoxypropyl acetate

Descripción general

Descripción

2-Methoxypropyl acetate is a colorless liquid with a sweet odor and ether-like aroma. It is commonly used as a solvent in various industrial applications due to its excellent solubility properties. The compound is synthesized from 2-methoxy-1-propanol and acetic acid. It is not soluble in water but is miscible with many organic solvents such as alcohols, ethers, and ketones .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Methoxypropyl acetate is typically prepared through the esterification of 2-methoxy-1-propanol with acetic acid in the presence of an acid catalyst. The reaction is carried out under reflux conditions to remove the water formed during the reaction, thus driving the equilibrium towards the formation of the ester .

Industrial Production Methods: In industrial settings, the production of this compound involves continuous esterification using a fixed-bed reactor with a solid acid catalyst. The reaction temperature ranges from 70°C to 150°C. The water produced during the reaction is removed by azeotropic distillation. The resulting ester is then purified through distillation to achieve high purity .

Análisis De Reacciones Químicas

Reactivity and Stability

As an ester, 2-methoxypropyl acetate exhibits reactivity typical of esters and ethers:

- Acidic Reactions : Reacts with strong acids (e.g., H2SO4) to liberate heat and form alcohols/acids .

- Oxidation : Forms peroxides upon exposure to air, necessitating stabilization with antioxidants like BHT .

- Flammability : Classifies as a flammable liquid (flash point: 9.7°C) .

Thermodynamic Data

| Property | Value | Reference |

|---|---|---|

| Boiling Point | 145.8°C | |

| log Kow | 0.5 | |

| Autoignition Temp | 455°C |

Hydrolysis and Degradation

Hydrolysis under acidic or basic conditions produces PGME and acetic acid . Environmental fate studies indicate moderate biodegradability, with a half-life of ~5.9 hours in urine .

Hydrolysis Pathway

Environmental and Health Considerations

- Bioaccumulation : Low potential (log Kow = 0.5) .

- Toxicity : Subchronic studies in rats show thymic atrophy at 560 ppm, but no genotoxic effects .

- Regulatory Status : Listed under CEPA 1999 for potential human health risks .

Toxicity Data

| Endpoint | Value | Reference |

|---|---|---|

| Acute Oral LD50 (Rat) | >2,000 mg/kg | |

| Inhalation LC0 (4h) | >8.1 mg/L | |

| Reproductive Toxicity | No effects at 2,000 mg/kg |

Aplicaciones Científicas De Investigación

Scientific Research Applications

In synthetic chemistry, 2-methoxypropyl acetate serves as a solvent for reactions involving:

- Esterification : It can facilitate the formation of other esters.

- Recrystallization : Used in purifying compounds due to its ability to dissolve a wide range of organic materials.

Environmental Studies

Research has shown that this compound can be utilized in environmental studies to assess the behavior of organic solvents in ecosystems. Its biodegradability indicates potential for lower environmental impact compared to less biodegradable solvents .

Paints and Coatings

One of the primary applications of this compound is in the formulation of paints and coatings:

- Solvent for Resins : It effectively dissolves various resins used in paints, enhancing the application properties.

- Quick Drying : Its volatility aids in faster drying times, which is advantageous in industrial settings.

Table 2: Industrial Applications of this compound

| Industry | Application |

|---|---|

| Paints & Coatings | Solvent for resins |

| Adhesives | Component in adhesive formulations |

| Plastics | Plasticizer and solvent |

Consumer Products

The compound is also found in various consumer products:

- Cosmetics : Used as a solvent and carrier for active ingredients.

- Household Cleaners : Acts as a solvent for cleaning agents.

Safety Assessments

A comprehensive safety assessment conducted by the U.S. Environmental Protection Agency (EPA) highlighted the developmental toxicity associated with exposure to high concentrations of this compound . However, the margins of exposure were deemed adequate to address uncertainties related to health effects.

Biodegradability Studies

Studies have demonstrated that this compound is inherently biodegradable, breaking down into non-toxic byproducts such as carbon dioxide and water . This property supports its use in environmentally friendly formulations.

Mecanismo De Acción

The primary mechanism of action of 2-methoxypropyl acetate is its ability to act as a solvent. It interacts with various molecular targets by dissolving them, thus facilitating chemical reactions or cleaning processes. The compound’s ether and ester groups enable it to dissolve both polar and non-polar substances, making it highly versatile in different applications .

Comparación Con Compuestos Similares

- Propylene glycol monomethyl ether acetate

- Ethylene glycol monomethyl ether acetate

- Butyl acetate

Comparison: 2-Methoxypropyl acetate is unique due to its balanced solubility properties, allowing it to dissolve a wide range of substances. Compared to propylene glycol monomethyl ether acetate, it has a higher boiling point, making it suitable for applications requiring higher temperatures. Ethylene glycol monomethyl ether acetate, on the other hand, is more toxic and less commonly used. Butyl acetate has a lower polarity and is less effective in dissolving polar substances .

Actividad Biológica

2-Methoxypropyl acetate, also known as 2-methoxy-1-methylethyl acetate, is an organic compound with various applications in industrial and consumer products. Understanding its biological activity is crucial for assessing its safety and environmental impact. This article compiles diverse research findings, case studies, and relevant data to provide a comprehensive overview of the biological activity associated with this compound.

- Chemical Formula : C₅H₁₂O₃

- Molecular Weight : 116.15 g/mol

- CAS Number : 70657-70-4

- Boiling Point : Approximately 150 °C

- Density : 0.93 g/cm³

General Toxicity

This compound has been evaluated for its toxicological effects through various studies:

- Acute Toxicity : The compound exhibits low acute toxicity. The oral LD50 in rats is greater than 5,000 mg/kg, indicating a low risk of toxicity from ingestion .

- Skin and Eye Irritation : Studies have shown that it is not irritating to the skin or eyes .

Reproductive and Developmental Toxicity

Research indicates potential reproductive toxicity:

- Developmental Effects : Animal studies suggest that exposure may affect fetal development, with a NOAEL (No Observed Adverse Effect Level) of 2.7 mg/l for maternal toxicity during inhalation . However, no significant teratogenic effects were observed at higher exposure levels (>22.5 mg/l) .

Aquatic Toxicity

The ecological impact of this compound has been assessed through various aquatic toxicity tests:

| Test Type | Species | NOEC (mg/l) | Duration |

|---|---|---|---|

| Chronic Toxicity | Oryzias latipes | 47.5 | 14 days |

| Chronic Toxicity | Daphnia magna | ≥100 | 21 days |

These results indicate that the compound is not acutely harmful to aquatic organisms .

Biodegradability

The biodegradability of this compound has been confirmed through aerobic tests:

- Biodegradation Rate : Approximately 83% over a period of 28 days, indicating that it is readily biodegradable .

Case Study: Exposure Risks in Industrial Settings

A study highlighted the risk of respiratory irritation associated with inhalation exposure during industrial use. Workers exposed to high concentrations reported symptoms such as dizziness and drowsiness, suggesting the need for adequate ventilation and protective measures .

Research on Biomass Emissions

Research has also indicated that volatile organic compounds (VOCs), including this compound, are emitted during biomass burning. These emissions pose health risks in developing countries where biomass is commonly used for cooking and heating . The study emphasized the importance of evaluating health impacts related to VOC exposure from biomass combustion.

Propiedades

IUPAC Name |

2-methoxypropyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-5(8-3)4-9-6(2)7/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTZVKSVLFLRBRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

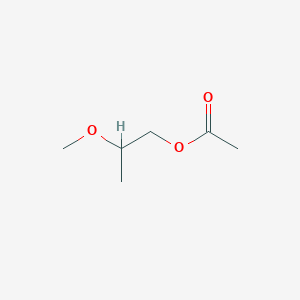

CC(COC(=O)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5041433 | |

| Record name | 2-Methoxy-1-propyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid with a sweet aromatic odor; Hygroscopic; [Canada Colors and Chemicals MSDS], Clear liquid | |

| Record name | 1-Propylene glycol-2-methyl ether acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19018 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-METHOXY-1-PROPYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/827 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

77 °F | |

| Record name | 2-METHOXY-1-PROPYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/827 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

0.516 kPa | |

| Record name | 2-METHOXY-1-PROPYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/827 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

CAS No. |

70657-70-4 | |

| Record name | 1-Propanol, 2-methoxy-, 1-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70657-70-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxypropyl-1-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070657704 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methoxy-1-propyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxypropyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.910 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-ACETOXY-2-METHOXYPROPANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5NS6CBN69F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-METHOXY-1-PROPYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/827 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.